N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide
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Overview
Description
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is a complex organic compound that features a tetrahydrofuran ring, an indole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide typically involves multi-step organic reactions
Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Tetrahydrofuran-2-carbonyl Group Introduction: This step can be achieved by reacting the indole derivative with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or tetrahydrofuran rings.
Reduction: Reduced forms of the carbonyl or sulfonamide groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The tetrahydrofuran ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methane-1-sulfonamide
- N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)ethane-1-sulfonamide
- N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)butane-1-sulfonamide
Uniqueness
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a tetrahydrofuran ring and an indole moiety, which are critical for its biological activity. The molecular formula is C14H15N3O3, with a molecular weight of approximately 273.29 g/mol. The synthesis typically involves several key steps:
- Formation of the Indole Core : This is achieved through cyclization reactions using azobisisobutyronitrile (AIBN) and hypophosphorous acid.
- Introduction of the Tetrahydrofuran Ring : Nucleophilic substitution reactions are employed to integrate the tetrahydrofuran derivative with the indole core.
- Attachment of the Sulfonamide Group : This can be accomplished via reactions with sulfonyl chlorides under basic conditions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against certain leukemia cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, affecting cell cycle distribution and inhibiting proliferation .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 5.2 | Induction of apoptosis |
HEL (Leukemia) | 4.8 | Cell cycle arrest and apoptosis |
Antiviral Properties
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Studies have reported its efficacy against various viral strains by inhibiting viral replication through interference with viral proteins.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory cytokines and pathways, which can be critical in conditions like rheumatoid arthritis .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The indole moiety is known to bind to various kinases, potentially leading to inhibition of pathways involved in cell proliferation and survival.
- Receptor Modulation : The compound may interact with serotonin receptors, influencing physiological processes related to mood and anxiety disorders.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Leukemia : A study conducted on K562 cells found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers .
- Viral Inhibition Study : Another study highlighted its effectiveness against influenza virus by disrupting viral protein synthesis, thus preventing replication .
- Inflammation Model : In animal models of inflammation, administration of the compound led to reduced swelling and pain, indicating its potential utility in chronic inflammatory conditions .
Properties
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h5-6,11,15,17H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUDQXZMCUTBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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